
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazole-3-thiol, commonly known as APITT, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a triazole ring and a thiol group. APITT has been found to have various biochemical and physiological effects, making it a valuable tool in many laboratory experiments.
作用機序
The mechanism of action of APITT is not fully understood, but it has been found to inhibit the activity of various enzymes, including thymidylate synthase and dihydrofolate reductase. These enzymes are involved in DNA synthesis and cell division, making APITT a potential anti-cancer agent.
Biochemical and Physiological Effects:
APITT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. APITT has also been found to have anti-inflammatory and antioxidant properties. In addition, it has been shown to inhibit the activity of HIV reverse transcriptase, making it a potential anti-viral agent.
実験室実験の利点と制限
APITT has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. It is also relatively inexpensive compared to other compounds used in scientific research. However, APITT has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. It also has a short half-life in vivo, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for research involving APITT. One direction is to continue developing APITT-based compounds for the treatment of cancer and other diseases. Another direction is to investigate the potential of APITT as an anti-viral agent. Additionally, more research is needed to fully understand the mechanism of action of APITT and its effects on various enzymes and pathways.
合成法
There are several methods for synthesizing APITT, including the reaction of 2,4-dichloro-5-(propan-2-ylsulfanyl)pyrimidine with sodium azide, followed by reduction with triphenylphosphine and sulfur. Another method involves the reaction of 2,4-dichloro-5-(propan-2-ylsulfanyl)pyrimidine with sodium azide, followed by reaction with thiourea and sodium hydroxide. These methods have been reported to have high yields and purity.
科学的研究の応用
APITT has been widely used in scientific research due to its unique properties. It has been used as a building block for the synthesis of various compounds, including nucleoside analogs and antiviral agents. APITT has also been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other diseases.
特性
IUPAC Name |
4-amino-3-propan-2-ylsulfanyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S2/c1-3(2)11-5-8-7-4(10)9(5)6/h3H,6H2,1-2H3,(H,7,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGXPCHDYWEOQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NNC(=S)N1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-3-phenylpropanamide](/img/structure/B2463916.png)
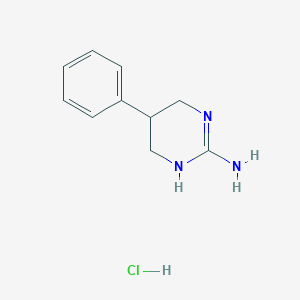
![Methyl 4-{4-[2-(4-bromophenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2463921.png)
![Ethyl 2-[3-(3-methylbenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2463922.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-bromophenyl)acetamide](/img/structure/B2463923.png)
![{3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-ethoxyphenyl}methanol](/img/structure/B2463924.png)
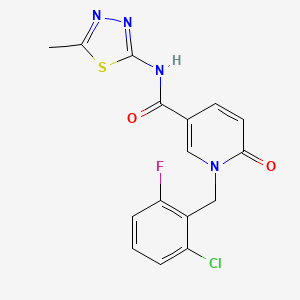
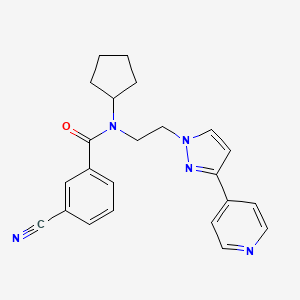
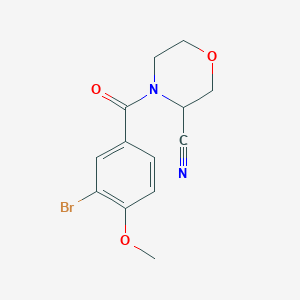
![2-[1-(4-Tert-butylbenzoyl)piperidin-4-yl]-6-cyclopropylpyridazin-3-one](/img/structure/B2463932.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2463933.png)
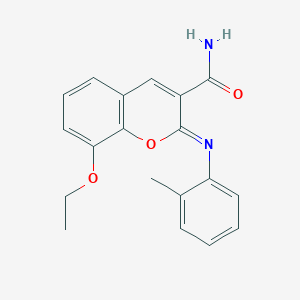
![1-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-2-phenoxyethanone](/img/structure/B2463935.png)